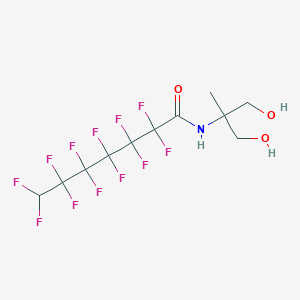![molecular formula C18H16ClN3O3 B10950940 (3E)-3-(1-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10950940.png)
(3E)-3-(1-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((E)-1-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}ETHYLIDENE)-6-METHYL-2H-PYRAN-2,4(3H)-DIONE” is a synthetic organic compound that features a pyrazole ring, a pyran ring, and a chlorobenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((E)-1-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}ETHYLIDENE)-6-METHYL-2H-PYRAN-2,4(3H)-DIONE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Chlorobenzyl Group: This step might involve nucleophilic substitution reactions to attach the chlorobenzyl group to the pyrazole ring.
Formation of the Pyran Ring: The pyran ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrazole and pyran rings through condensation reactions under specific conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the pyrazole ring or the methyl group on the pyran ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyran ring.
Substitution: The chlorobenzyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include kinases, proteases, or receptors involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-(4-Chlorobenzyl)-1H-pyrazole-5-carboxamide
- 6-Methyl-2H-pyran-2,4(3H)-dione derivatives
Uniqueness
The unique combination of the pyrazole and pyran rings, along with the chlorobenzyl group, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-[N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-9-15(23)17(18(24)25-11)12(2)20-16-7-8-22(21-16)10-13-3-5-14(19)6-4-13/h3-9,23H,10H2,1-2H3 |
InChI Key |
UYRZRYYFNHODTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NC2=NN(C=C2)CC3=CC=C(C=C3)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,9-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950877.png)
![(1Z)-N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10950881.png)
![6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950884.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10950885.png)
![4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10950888.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10950890.png)

![2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950900.png)
![ethyl 1-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B10950901.png)
![4-[5-[(2-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10950908.png)
![[3-(3,4-Dichlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](thiomorpholin-4-yl)methanone](/img/structure/B10950913.png)
![2-(4-bromophenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B10950933.png)
